Silane, trichloro(2-methylphenyl)-
Description
Silane, trichloro(2-methylphenyl)- is an organosilicon compound characterized by a trichlorosilane group bonded to a 2-methylphenyl (ortho-methyl-substituted phenyl) moiety. The compound’s structure (general formula C₇H₇Cl₃Si) suggests reactivity typical of trichlorosilanes, including susceptibility to hydrolysis and utility in surface modification or polymer synthesis. Its ortho-methyl substituent may influence steric and electronic behavior compared to other isomers or derivatives .
Properties
CAS No. |
13835-81-9 |
|---|---|
Molecular Formula |
C7H7Cl3Si |
Molecular Weight |
225.6 g/mol |
IUPAC Name |
trichloro-(2-methylphenyl)silane |
InChI |
InChI=1S/C7H7Cl3Si/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 |
InChI Key |
QAIIYJIIIQZBHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, trichloro(2-methylphenyl)- can be synthesized through the reaction of 2-methylphenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates .
Industrial Production Methods: In industrial settings, the production of silane, trichloro(2-methylphenyl)- involves the chlorination of 2-methylphenylsilane. This process is conducted in the presence of a catalyst, such as aluminum chloride, to enhance the reaction rate and yield. The reaction is typically performed at elevated temperatures and pressures to optimize the production efficiency .
Chemical Reactions Analysis
Types of Reactions: Silane, trichloro(2-methylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as alcohols and amines, to form corresponding substituted products.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form silane derivatives.
Oxidation Reactions: It can be oxidized to form silanols and other oxygen-containing derivatives
Common Reagents and Conditions:
Substitution: Alcohols, amines, and other nucleophiles in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed:
Substitution: Substituted silanes.
Reduction: Silane derivatives.
Oxidation: Silanols and siloxanes
Scientific Research Applications
Silane, trichloro(2-methylphenyl)- is used in various scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of silicone-based materials, coatings, and adhesives
Mechanism of Action
The mechanism of action of silane, trichloro(2-methylphenyl)- involves its reactivity with various nucleophiles and electrophiles. The silicon atom in the compound is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, leading to the formation of new silicon-carbon or silicon-oxygen bonds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organosilanes with trichlorosilane groups vary widely based on substituents, which dictate their chemical behavior, stability, and applications. Below is a detailed comparison grouped by substituent type:
Aryl-Substituted Trichlorosilanes
- Silane, trichloro(4-methylphenyl)- (CAS 701-35-9): Structure: Para-methylphenyl substituent. Molecular Weight: 225.58 g/mol. Applications: Likely used as a coupling agent or precursor for silicone resins.
- Trichloro(dichlorophenyl)silane :
Alkyl-Substituted Trichlorosilanes
- Trichloro(octyl)silane :
- Trichloro(hexyl)silane: Role: Acts as both surfactant and reactant in silicon nanocrystal synthesis. Forms reverse micelles with SiCl₄, enabling controlled nanoparticle growth .
- Octadecyltrichlorosilane (CAS 112-04-9):
Fluorinated Alkyl-Substituted Trichlorosilanes
- Trichloro(heptadecafluorodecyl)silane (CAS 78560-44-8):
Chlorinated Alkyl-Substituted Trichlorosilanes
- Trichloro(3-chloropropyl)silane :
- Synthesis : Produced via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃ (93% yield, >99% selectivity). Superior to Pt catalysts in avoiding by-products like trichloropropylsilane .
- Applications : Intermediate for silicone rubber and adhesives. The chloropropyl group enables crosslinking in polysiloxanes.
Data Tables
Table 1: Structural and Functional Comparison of Selected Trichlorosilanes
| Compound | Substituent Type | Molecular Formula | Molecular Weight (g/mol) | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| Trichloro(2-methylphenyl)silane | Aryl (ortho-methyl) | C₇H₇Cl₃Si | ~225.58 (inferred) | Surface modification, resins | Steric hindrance from ortho-methyl |
| Trichloro(4-methylphenyl)silane | Aryl (para-methyl) | C₇H₇Cl₃Si | 225.58 | Coupling agents | Higher reactivity than ortho-isomer |
| Trichloro(octyl)silane | Alkyl (C8) | C₈H₁₇Cl₃Si | 247.67 | Hydrophobic membranes | Contact angle ~130° |
| Trichloro(heptadecafluorodecyl)silane | Fluorinated alkyl | C₁₀H₄Cl₃F₁₇Si | 785.60 | PFAS-based coatings | High chemical resistance |
| Trichloro(3-chloropropyl)silane | Chlorinated alkyl | C₃H₅Cl₄Si | 218.42 | Silicone intermediates | High catalytic selectivity (Rh) |
Research Findings and Trends
- Hydrophobicity : Longer alkyl chains (e.g., octadecyl) enhance hydrophobicity, but fluorinated chains offer dual oleophobic/hydrophobic properties at the cost of environmental persistence .
- Catalytic Selectivity : Rh catalysts outperform Pt in synthesizing chloropropyl derivatives, minimizing by-products via ligand design (e.g., dppbzF stabilization) .
- Environmental Concerns: Fluorinated trichlorosilanes face regulatory scrutiny under PFAS guidelines, driving research toward non-fluorinated alternatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
